1-{1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride
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Overview
Description
1-{1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities
Preparation Methods
One common synthetic route involves the cyclization of amido-nitriles to form the imidazole ring . The reaction conditions often include the use of nickel catalysts and mild conditions to ensure the inclusion of various functional groups . Industrial production methods may involve large-scale cyclization reactions followed by purification steps to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
1-{1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1-{1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-{1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-{1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride can be compared with other imidazole derivatives such as:
1-(2-Methoxyphenyl)piperazine: Known for its use in the synthesis of pharmaceuticals and its biological activities.
4-Methoxyamphetamine: A compound with psychoactive properties and a different mechanism of action.
2-Methoxyphenyl isocyanate: Used as a protecting group in organic synthesis.
Properties
IUPAC Name |
[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-16-11-5-3-2-4-10(11)9-15-7-6-14-12(15)8-13;/h2-7H,8-9,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIRBFDIJBDJHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=CN=C2CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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